![molecular formula C23H23N5O3S2 B2858054 N-(2,3-dihydro-1H-inden-5-yl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1189945-89-8](/img/structure/B2858054.png)
N-(2,3-dihydro-1H-inden-5-yl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
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Description
N-(2,3-dihydro-1H-inden-5-yl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N5O3S2 and its molecular weight is 481.59. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-5-yl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-5-yl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, such as those related to the specified chemical structure, play a crucial role in the development of new pharmaceuticals. For instance, the synthesis and biological evaluation of novel thiazolopyrimidines have shown promise in antimicrobial and antitumor activities (Said et al., 2004). This indicates that similar compounds could be explored for their therapeutic potential.
Synthetic Pathways and Chemical Properties
The exploration of synthetic pathways for creating diverse heterocyclic structures is fundamental to identifying new bioactive molecules. Research into the synthesis of fused and isolated azoles, including thieno[d]pyrimidines, has expanded the toolkit for generating compounds with potential biological activities (El Azab & Elkanzi, 2014). These methodologies could be applicable in designing derivatives of the specified compound for enhanced activity.
Insecticidal Applications
Some heterocyclic compounds have been evaluated for their insecticidal properties, offering potential for agricultural applications. The synthesis and insecticidal assessment of certain heterocycles against pests such as the cotton leafworm, Spodoptera littoralis, illustrate the utility of these compounds in pest management strategies (Fadda et al., 2017). This suggests that related compounds, including the one specified, might be investigated for similar uses.
Antimicrobial and Antitumor Potentials
The synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine and related derivatives has demonstrated preliminary antimicrobial activity, pointing towards the potential of such compounds in combating infectious diseases (Soliman et al., 2009). Additionally, new thiazolopyrimidines have been synthesized and evaluated for their antitumor activity, highlighting the potential of heterocyclic compounds in cancer research (El-Gazzar & Hafez, 2017).
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S2/c29-19(24-16-7-6-14-3-1-4-15(14)11-16)13-33-23-26-25-22-27(12-17-5-2-9-31-17)21(30)20-18(28(22)23)8-10-32-20/h6-8,10-11,17H,1-5,9,12-13H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSNKFZUKBLKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC(=O)NC5=CC6=C(CCC6)C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide |
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